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Compound of Interest

Compound Name: 4-Nitrophenyl butyrate

Cat. No.: B1210288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies

for utilizing 4-nitrophenyl butyrate (4-NPB) in the study of enzyme kinetics. 4-NPB is a widely

used chromogenic substrate for assaying the activity of various hydrolytic enzymes, particularly

lipases and esterases. Its utility lies in the straightforward spectrophotometric detection of the

reaction product, making it a valuable tool in both basic research and high-throughput

screening applications.

The Core Principle: A Chromogenic Assay
4-nitrophenyl butyrate is an ester composed of a butyric acid chain linked to a 4-nitrophenol

group.[1] In its esterified form, the compound is typically colorless or pale yellow.[1] Many

lipases (E.C. 3.1.1.3) and esterases (E.C. 3.1.1.1) can catalyze the hydrolysis of the ester bond

in 4-NPB.[2] This enzymatic reaction releases butyric acid and 4-nitrophenol (pNP).[3]

At pH values above its pKa of approximately 7.1, the liberated 4-nitrophenol is deprotonated to

form the 4-nitrophenolate anion, which has a distinct yellow color and exhibits strong

absorbance at wavelengths between 405 and 415 nm.[2][3][4] The rate of the formation of this

yellow product is directly proportional to the enzyme's activity, allowing for a simple and

continuous monitoring of the reaction kinetics.[1]
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The data obtained from 4-NPB assays are frequently analyzed using the Michaelis-Menten

model, which describes the relationship between the initial reaction velocity (V₀), the substrate

concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).

Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme

is saturated with the substrate. Vmax is dependent on the enzyme concentration.[5]

Km (Michaelis Constant): Is the substrate concentration at which the reaction velocity is half

of Vmax.[5][6] It is an inverse measure of the substrate's affinity for the enzyme; a lower Km

indicates a higher affinity.[5]

kcat (Turnover Number): Represents the number of substrate molecules converted to

product per enzyme molecule per unit of time when the enzyme is saturated.

kcat/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts

a substrate into a product, taking into account both binding and catalytic steps.

These parameters are crucial for characterizing an enzyme, comparing the efficacy of different

enzymes, or assessing the impact of inhibitors or activators on enzyme function.

Detailed Experimental Protocols
This section outlines a generalized protocol for determining enzyme activity using 4-NPB.

Specific parameters such as buffer pH, temperature, and substrate concentration may require

optimization depending on the specific enzyme being studied.

Materials and Reagents
4-Nitrophenyl butyrate (4-NPB)

Purified enzyme or crude enzyme extract

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0-8.0 or 50 mM sodium phosphate, pH 7.0)[4][7]

Organic solvent for dissolving 4-NPB (e.g., isopropanol, acetonitrile, or a mixture of ethanol

and ethylene glycol)[4][8][9]

Reaction termination reagent (e.g., 0.5 M NaOH)[9]
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Microplate reader or spectrophotometer

96-well microplates or cuvettes

Preparation of Solutions
Buffer Preparation: Prepare the desired buffer (e.g., 50 mM Tris-HCl) and adjust the pH to

the optimal value for the enzyme of interest. Note that the pH of some buffers, like Tris, is

temperature-sensitive.[9]

4-NPB Stock Solution: Due to its poor solubility in aqueous solutions, 4-NPB is typically

dissolved in an organic solvent to create a concentrated stock solution (e.g., 20-50 mM).[8]

[9] For the assay, this stock is diluted into the reaction buffer to achieve the desired final

concentrations. The final concentration of the organic solvent in the reaction should be kept

low (typically ≤5%) to avoid enzyme inhibition.[9]

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. For stability, it

is often recommended to dilute enzymes in an ice-cold buffer, potentially containing 0.1

mg/mL Bovine Serum Albumin (BSA) to prevent adsorption to plastic surfaces.[9]

p-Nitrophenol (pNP) Standard Curve
To convert absorbance values into the concentration of product formed, a standard curve is

essential.

Prepare a series of pNP standards of known concentrations (e.g., 0, 10, 20, 50, 100 µM) in

the same buffer used for the assay.[9]

Add the reaction termination solution (e.g., 0.5 M NaOH) to each standard in the same

volume as will be used in the enzyme assay.[9]

Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

Plot the absorbance values against the corresponding pNP concentrations. The resulting

linear equation will be used to calculate the amount of product formed in the enzymatic

reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://static.igem.wiki/teams/5651/experiments/26-p-npb-hydrolysis-assay-for-enzyme-activity.pdf
https://dergipark.org.tr/tr/download/article-file/1871840
https://static.igem.wiki/teams/5651/experiments/26-p-npb-hydrolysis-assay-for-enzyme-activity.pdf
https://static.igem.wiki/teams/5651/experiments/26-p-npb-hydrolysis-assay-for-enzyme-activity.pdf
https://static.igem.wiki/teams/5651/experiments/26-p-npb-hydrolysis-assay-for-enzyme-activity.pdf
https://static.igem.wiki/teams/5651/experiments/26-p-npb-hydrolysis-assay-for-enzyme-activity.pdf
https://static.igem.wiki/teams/5651/experiments/26-p-npb-hydrolysis-assay-for-enzyme-activity.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Assay Protocol
Reaction Setup: In a microplate well or cuvette, combine the reaction buffer and the 4-NPB

substrate solution. Pre-warm the mixture to the desired reaction temperature.[9]

Initiation: Start the reaction by adding a specific volume of the enzyme solution to the

substrate mixture and mix immediately.[9]

Incubation: Incubate the reaction for a predetermined period (e.g., 5-20 minutes).[9][10] It is

critical that the reaction proceeds in the linear range.

Termination: Stop the reaction by adding a quenching agent, such as 0.5 M NaOH.[9] This

also serves to raise the pH, ensuring the complete conversion of pNP to the colored p-

nitrophenolate ion.

Measurement: Measure the absorbance of the solution at 405 nm.[10]

Controls: It is crucial to include appropriate controls:

Blank: Contains buffer and substrate but no enzyme. This corrects for any non-enzymatic

hydrolysis of 4-NPB.[9]

Enzyme Background: Contains buffer and enzyme but no substrate. This corrects for any

intrinsic absorbance from the enzyme solution.[9]

Data Analysis and Calculation
Subtract the absorbance of the blank from the absorbance of the enzyme-containing

samples.

Use the equation from the pNP standard curve to convert the corrected absorbance values

into the concentration of pNP produced.

Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount

of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the

specified assay conditions.[10]
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The activity can be calculated using the following formula: Activity (U/mL) = ([pNP] * V_total) / (t

* V_enzyme) Where:

[pNP] is the concentration of p-nitrophenol produced (in µM)

V_total is the total volume of the assay (in mL)

t is the reaction time (in minutes)

V_enzyme is the volume of the enzyme solution added (in mL)

Quantitative Data Summary
The kinetic parameters of an enzyme are highly dependent on the specific enzyme, its source,

purity, and the assay conditions (pH, temperature, buffer composition). The following table

summarizes kinetic data for various enzymes using 4-NPB as a substrate, as reported in the

literature.

Enzyme Source

Vmax (U/mg
or
nmol/min/m
g)

Km (mM)

Catalytic
Efficiency
(Vmax/Km
or kcat/Km)

Reference

Wild Lipase
Thermomyce

s lanuginosus

0.95 U/mg

protein
- - [8][11]

MSMEG_639

4

M.

smegmatis

783

nmol/min/mg
0.16 ± 0.03 4.89 [12]

Rv3802c
M.

tuberculosis

225

nmol/min/mg
0.20 ± 0.05 1.13 [12]

NCgl2775
C.

glutamicum

134

nmol/min/mg
0.23 ± 0.05 0.58 [12]

Lipase

(Variant)
Engineered - - 0.83 [8]
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Note: Direct comparison of Vmax values can be challenging due to differences in units and

experimental conditions across studies.

Visualizing the Process and Principles
Diagrams generated using Graphviz provide a clear visual representation of the key processes

and concepts involved in 4-NPB enzyme kinetics.

Enzymatic Hydrolysis of 4-NPB

4-Nitrophenyl Butyrate (4-NPB)
(Substrate)

Lipase / Esterase
(Enzyme)

Butyric Acid 4-Nitrophenol (pNP)
(Colorless at low pH)

pH > 7.1

4-Nitrophenolate
(Yellow, Measured at 405-415 nm)

Click to download full resolution via product page

Caption: Enzymatic cleavage of 4-NPB yields 4-nitrophenol, which becomes a colored anion at

pH > 7.1.

General Workflow for 4-NPB Enzyme Kinetic Assay
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Caption: Standard experimental workflow for measuring enzyme activity using the 4-NPB

assay.

Michaelis-Menten Reaction Scheme
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Caption: The Michaelis-Menten model showing enzyme (E) and substrate (S) forming a

complex (ES) to yield product (P).
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To cite this document: BenchChem. [Understanding Enzyme Kinetics with 4-Nitrophenyl
Butyrate (4-NPB): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210288#understanding-enzyme-kinetics-with-4-npb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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